molecular formula C16H17F3N4O2S B2608275 2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199389-66-5

2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2608275
CAS No.: 2199389-66-5
M. Wt: 386.39
InChI Key: MLXFYEDGVLDDDE-UHFFFAOYSA-N
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Description

The compound “2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . Thiadiazole derivatives have been known to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and more .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The structure of the synthesized compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activities

A study by El‐Emary et al. (2005) explored the facile synthesis of thiazolo[3,2]pyridines containing various moieties and evaluated their antimicrobial activities. This research is indicative of the broader utility of compounds within the same chemical family for antimicrobial purposes, providing a foundation for the potential application of "2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine" in similar contexts (El‐Emary, Khalil, Ali, & El-Adasy, 2005).

Electrochromic and Fluorescent Materials

Research by Ming et al. (2015) on chalcogenodiazolo[3,4-c]pyridine-based polymers highlights the compound's role in developing green and near-infrared electrochromic materials. This study showcases the potential of thiadiazole derivatives for creating advanced materials with specific optical properties, suggesting possible applications of "this compound" in material science (Ming, Zhen, Liu, Lin, Liu, Zhao, Lu, & Xu, 2015).

Unconventional Piperidines Synthesis

Crotti, Berti, and Pineschi (2011) presented a copper-catalyzed approach to synthesize unconventional piperidines, demonstrating the versatility of pyridine derivatives in synthesizing complex organic structures. This methodology may open avenues for creating derivatives of "this compound" for various scientific purposes (Crotti, Berti, & Pineschi, 2011).

Antitumor and Antiproliferative Effects

Kumar et al. (2014) explored the antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. The study signifies the therapeutic potential of structurally similar compounds in oncology, suggesting that derivatives of "this compound" could be investigated for their antitumor properties (Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).

Mechanism of Action

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c1-10-14(26-22-21-10)15(24)23-7-5-11(6-8-23)9-25-13-4-2-3-12(20-13)16(17,18)19/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFYEDGVLDDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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